N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine
Description
“N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine” is a synthetic coumarin derivative conjugated to a tripeptide (glycylglycylglycine). The coumarin core (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl) is a bicyclic aromatic structure known for its photochemical properties and biological activities, including antioxidant and anti-inflammatory effects . The propanoyl linker bridges the coumarin moiety to the tripeptide, which may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C20H23N3O8 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-[[2-[[2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H23N3O8/c1-10-12-3-5-14(24)11(2)19(12)31-20(30)13(10)4-6-15(25)21-7-16(26)22-8-17(27)23-9-18(28)29/h3,5,24H,4,6-9H2,1-2H3,(H,21,25)(H,22,26)(H,23,27)(H,28,29) |
InChI Key |
GILCGFYFICYNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by the reaction with various sodium azides. Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of dihydro derivatives .
Scientific Research Applications
N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycylglycine involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and cyclooxygenase, which play crucial roles in bacterial replication and inflammation, respectively . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its tripeptide chain and substituents on the coumarin core. Key analogs include:
Key Structural Differences :
- Peptide Chain Length : The tripeptide in the target compound increases hydrophilicity and molecular weight compared to single glycine or ester chains .
- Substituents : Methoxy (OCH3) in analogs reduces polarity compared to hydroxy (OH), impacting solubility and bioavailability .
Physicochemical Properties
- Solubility : The hydroxy group at position 7 enhances water solubility in the target compound compared to methoxy-substituted analogs. However, the tripeptide chain introduces hydrogen-bonding capacity, further improving solubility in polar solvents .
- Stability: Esters (e.g., ethyl propanoate) exhibit higher stability in acidic conditions than peptide-linked derivatives, which may undergo enzymatic cleavage .
Bioactivity and Pharmacological Profiles
- Antioxidant Activity: The 7-hydroxy coumarin derivatives (target compound and ethyl ester) show stronger radical scavenging activity than methoxy analogs due to the phenolic –OH group .
- Enzyme Interactions: Molecular docking studies on similar coumarin-peptide conjugates suggest that the tripeptide chain may facilitate binding to proteolytic enzymes (e.g., MMP-9) or amyloid-beta aggregates, as seen in prenylflavonoid analogs .
- Cellular Uptake: Esters (e.g., ethyl propanoate) demonstrate higher membrane permeability than peptide conjugates, which may require active transport mechanisms .
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